4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid
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Overview
Description
4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid is an organic compound that belongs to the class of carboxylic acids and amides. It contains a benzoic acid moiety linked to an aliphatic chain with a carboxylic acid group and a secondary amide group. This compound is characterized by its complex structure, which includes multiple functional groups such as aromatic rings, carboxylic acids, and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Aliphatic Chain: The aliphatic chain with the carboxylic acid group can be synthesized through a series of reactions, including oxidation and reduction of appropriate precursors.
Amide Bond Formation: The aliphatic chain is then coupled with 4-aminobenzoic acid through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Electrophilic Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, and sulfonic acid derivatives.
Scientific Research Applications
4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor in the synthesis of 4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid.
Benzoic Acid Derivatives: Compounds with similar aromatic structures and functional groups.
Aliphatic Carboxylic Acids: Compounds with similar aliphatic chains and carboxylic acid groups.
Uniqueness
This compound is unique due to its combination of aromatic and aliphatic functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(4-carboxy-3-methyloctanoyl)amino]benzoic acid |
InChI |
InChI=1S/C17H23NO5/c1-3-4-5-14(17(22)23)11(2)10-15(19)18-13-8-6-12(7-9-13)16(20)21/h6-9,11,14H,3-5,10H2,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
WWPYVKGNBYMDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)CC(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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